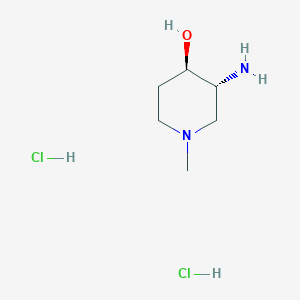

trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride” is a chemical compound with the CAS Number: 1609406-37-2 . It has a molecular weight of 203.11 . The IUPAC name for this compound is (3R,4R)-3-amino-1-methylpiperidin-4-ol dihydrochloride .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Chiral nonracemic 3-substituted cis- and trans-4-aminopiperidines, which are precursors of anilidopiperidine analgesics, were obtained by diastereoselective synthesis from 1-methyl- and 1-benzyl-4-[(S)-1-phenylethyl]iminopiperidines . The reaction sequence involved metalation with lithium diethylamide, alkylation with alkyl halides, and hydride reduction or hydrogenation over Raney nickel .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14N2O.2ClH/c1-8-3-2-6(9)5(7)4-8;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m1…/s1 . This indicates the presence of a piperidine ring with an amino group at the 3rd position and a hydroxyl group at the 4th position .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is sensitive to light and heat. It has a high affinity for water and can form hydrates in certain conditions.Applications De Recherche Scientifique

Pharmaceutical Development

Trans-3-Amino-1-methyl-4-piperidinol dihydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its piperidine structure is crucial for the development of drugs targeting neurological disorders, such as Alzheimer’s disease and schizophrenia . The compound’s ability to interact with neurotransmitter receptors makes it valuable in designing medications that modulate brain activity.

Chemical Synthesis

This compound is widely used in organic chemistry for the synthesis of complex molecules. Its unique structure allows it to act as a building block in the creation of diverse chemical entities. Researchers utilize it in multistep synthesis processes to develop new materials and compounds with potential applications in various industries .

Biological Research

In biological studies, trans-3-Amino-1-methyl-4-piperidinol dihydrochloride serves as a tool for investigating cellular mechanisms. It is used to study the effects of piperidine derivatives on cell signaling pathways and receptor interactions. This research helps in understanding the fundamental processes of cell biology and can lead to the discovery of new therapeutic targets .

Neuropharmacology

The compound is significant in neuropharmacological research due to its potential effects on the central nervous system. It is used to explore the pharmacodynamics and pharmacokinetics of piperidine-based drugs. Studies involving this compound contribute to the development of new treatments for neurological and psychiatric conditions .

Medicinal Chemistry

In medicinal chemistry, trans-3-Amino-1-methyl-4-piperidinol dihydrochloride is employed in the design and synthesis of novel therapeutic agents. Its structural properties allow for the modification of drug molecules to enhance their efficacy and reduce side effects. This application is crucial for the development of safer and more effective medications .

Analytical Chemistry

The compound is also used in analytical chemistry for the development of new analytical methods and techniques. It serves as a reference standard in various analytical procedures, helping researchers to accurately quantify and identify chemical substances in complex mixtures .

These applications highlight the versatility and importance of trans-3-Amino-1-methyl-4-piperidinol dihydrochloride in scientific research. Each field leverages its unique properties to advance knowledge and develop new technologies.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications ChemBridge Corporation Springer Article IJMS ChemBridge Corporation Sigma-Aldrich

Safety and Hazards

Propriétés

IUPAC Name |

(3R,4R)-3-amino-1-methylpiperidin-4-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-8-3-2-6(9)5(7)4-8;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOFWUGRTTWMOR-BNTLRKBRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H](C1)N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2432709.png)

methanone](/img/structure/B2432712.png)

![N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2432719.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2432723.png)

![N-(2-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride](/img/structure/B2432732.png)